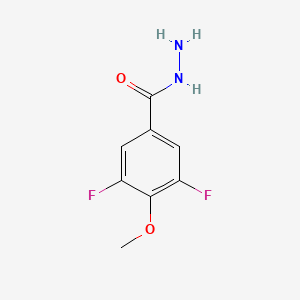

3,5-Difluoro-4-methoxybenzohydrazide

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H8F2N2O2 |

|---|---|

Molecular Weight |

202.16 g/mol |

IUPAC Name |

3,5-difluoro-4-methoxybenzohydrazide |

InChI |

InChI=1S/C8H8F2N2O2/c1-14-7-5(9)2-4(3-6(7)10)8(13)12-11/h2-3H,11H2,1H3,(H,12,13) |

InChI Key |

PUTNUZTZKZVKDQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1F)C(=O)NN)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations Pertaining to 3,5 Difluoro 4 Methoxybenzohydrazide and Its Analogues

Synthesis of Key Fluorinated Benzoic Acid and Benzaldehyde Precursors

The foundation for the synthesis of 3,5-difluoro-4-methoxybenzohydrazide lies in the availability of appropriately substituted benzoic acid and benzaldehyde intermediates. The strategic placement of fluorine and methoxy (B1213986) groups on the benzene (B151609) ring is crucial for the final compound's properties and reactivity.

Derivatization of Fluorinated Aromatic Carboxylic Acids

The synthesis of fluorinated benzoic acids often starts from commercially available, highly fluorinated precursors. A common strategy involves the selective nucleophilic aromatic substitution (SNAr) of a fluorine atom with a methoxy group. For instance, the synthesis of 3,5-difluoro-4-methoxybenzoic acid can be envisioned to start from 3,4,5-trifluorobenzoic acid. The fluorine atom at the C4 position is activated towards nucleophilic attack by the electron-withdrawing carboxylic acid group and the two flanking fluorine atoms.

A general approach for such transformations involves the reaction of the polyfluorinated benzoic acid with a methoxide source, such as sodium methoxide, in a suitable solvent. The reaction conditions, including temperature and reaction time, are optimized to ensure selective monosubstitution. In a related synthesis of 3,5-dimethoxy-2,4-difluorobenzoic acid from 2,3,4,5-tetrafluorobenzoic acid, a nitration step is first employed to introduce a nitro group, which further activates the ring for subsequent methoxylation reactions. orientjchem.org This highlights that the strategic introduction of activating groups can facilitate the desired substitution pattern.

Synthesis of Halogenated and Methoxy-Substituted Benzaldehyde Intermediates (e.g., 3,5-Difluoro-4-methoxybenzaldehyde)

The synthesis of 3,5-difluoro-4-methoxybenzaldehyde is a critical step as it serves as a direct precursor to the target hydrazide through subsequent oxidation and hydrazinolysis. A plausible synthetic route to this aldehyde begins with the methylation of 3,5-difluoro-4-hydroxybenzaldehyde. The phenolic hydroxyl group can be converted to a methoxy group using a variety of methylating agents, such as dimethyl sulfate or methyl iodide, in the presence of a base.

The precursor, 3,5-difluoro-4-hydroxybenzaldehyde, is a known compound. While its direct synthesis is not extensively detailed in readily available literature, it can be conceptually derived from related fluorinated phenols through formylation reactions, such as the Vilsmeier-Haack or Duff reaction.

Alternatively, the synthesis of the core 3,5-difluorobenzaldehyde structure has been reported from the reduction of 3,5-difluorobenzonitrile using reagents like Raney alloy in formic acid. chemicalbook.com To obtain the desired 4-methoxy substitution, a starting material with the methoxy group already in place would be required, or a subsequent functionalization of the aromatic ring would be necessary.

Direct Synthesis of Fluorinated Benzohydrazides

Benzohydrazides are typically synthesized from their corresponding carboxylic acid esters through a process known as hydrazinolysis. This reaction involves the treatment of the ester with hydrazine hydrate.

Hydrazinolysis of Substituted Benzoic Acid Esters (e.g., Ethyl 2-fluoro-4-methoxybenzoate to 2-Fluoro-4-methoxybenzohydrazide)

The conversion of a substituted benzoic acid ester to its corresponding benzohydrazide (B10538) is a straightforward and widely used method. For example, the synthesis of 2-fluoro-4-methoxybenzohydrazide can be achieved by the hydrazinolysis of ethyl 2-fluoro-4-methoxybenzoate. This reaction is typically carried out by refluxing the ester with an excess of hydrazine hydrate in a suitable solvent, such as ethanol. nih.gov The general mechanism involves the nucleophilic attack of the hydrazine on the carbonyl carbon of the ester, leading to the displacement of the ethoxy group and the formation of the hydrazide.

This methodology is broadly applicable to a wide range of substituted benzoic acid esters, including the key intermediate for the title compound, methyl 3,5-difluoro-4-methoxybenzoate. The reaction of this ester with hydrazine hydrate would be expected to proceed under similar conditions to yield this compound in good yield.

Table 1: Synthesis of Benzohydrazides via Hydrazinolysis of Esters

| Starting Ester | Product | Reagents and Conditions | Reference |

|---|---|---|---|

| Methyl 4-methoxybenzoate | 4-Methoxybenzohydrazide | Hydrazine hydrate, methanol, reflux | nih.gov |

| Ethyl 2-fluoro-4-methoxybenzoate | 2-Fluoro-4-methoxybenzohydrazide | Hydrazine hydrate, ethanol, reflux | Analogous to nih.gov |

Formation of Hydrazone and Schiff Base Derivatives from this compound and Related Structures

The hydrazide functional group is a versatile platform for further chemical modifications, most notably through condensation reactions with aldehydes and ketones to form hydrazones and Schiff bases. These derivatives have been a subject of significant interest in medicinal chemistry due to their diverse biological activities.

Condensation Reactions with Aromatic Aldehydes and Ketones

The reaction between a benzohydrazide and an aldehyde or ketone proceeds via a nucleophilic addition-elimination mechanism. The nitrogen atom of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This is typically followed by the elimination of a water molecule to form the stable C=N double bond characteristic of hydrazones and Schiff bases. nih.gov

These reactions are often catalyzed by a small amount of acid, such as glacial acetic acid, and are usually carried out in a protic solvent like ethanol. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). google.com

A variety of aromatic aldehydes and ketones can be used in this condensation reaction with this compound to generate a library of derivatives. The electronic nature of the substituents on the aromatic aldehyde or ketone can influence the reaction rate and yield. Electron-withdrawing groups on the aldehyde or ketone generally increase the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack by the hydrazide.

Table 2: Examples of Hydrazone/Schiff Base Formation from Benzohydrazides

| Benzohydrazide | Aldehyde/Ketone | Product | Reaction Conditions | Reference |

|---|---|---|---|---|

| 4-Methoxybenzohydrazide | Various substituted aldehydes | N'-(substituted-benzylidene)-4-methoxybenzohydrazones | Methanol, catalytic acetic acid, reflux | nih.gov |

| Benzohydrazides | 4-Allyloxybenzaldehyde | Benzoic acid (4-allyloxy-benzylidene)-hydrazides | Ethanol, glacial acetic acid, room temperature to reflux | google.com |

| Substituted benzoic acid hydrazides | 3,5-Dimethoxy-4-hydroxybenzaldehyde | N'-(4-hydroxy-3,5-dimethoxybenzylidene)substituted benzohydrazides | Acetonitrile, reflux | nih.gov |

| This compound | 4-Chlorobenzaldehyde | N'-(4-chlorobenzylidene)-3,5-difluoro-4-methoxybenzohydrazide | Ethanol, catalytic acetic acid, reflux (postulated) | Analogous to nih.gov |

Stereochemical Considerations in Hydrazone Formation (e.g., E/Z Configuration, Anti/Syn Periplanar Conformers)

The reaction of this compound with various aldehydes and ketones to form hydrazones is a cornerstone of its chemical utility. The resulting C=N double bond of the hydrazone moiety introduces the possibility of geometric isomerism, leading to the formation of E and Z isomers. The relative stability and proportion of these isomers are influenced by steric hindrance and electronic effects of the substituents on both the benzohydrazide and the carbonyl precursor.

In the solid state, hydrazones derived from aromatic hydrazides typically adopt the E configuration due to its greater thermodynamic stability, which minimizes steric repulsion. This configuration is characterized by an anti conformation between the C=N bond and the N-N single bond. However, in solution, a dynamic equilibrium may exist between the E and Z isomers, as well as between syn- and anti-periplanar conformers around the N-N bond. The interconversion between these forms is often rapid and can be influenced by solvent polarity and temperature. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are instrumental in studying these conformational and configurational isomers in solution.

| Isomer/Conformer | Description | Predominant State |

| E Configuration | The substituents on the C=N double bond are on opposite sides. | Generally more stable, often the exclusive form in the solid state. |

| Z Configuration | The substituents on the C=N double bond are on the same side. | Generally less stable due to steric hindrance, may exist in equilibrium in solution. |

| anti-periplanar Conformer | The C=N and N-H bonds are oriented in opposite directions around the N-N bond. | Commonly observed in the solid state for the E isomer. |

| syn-periplanar Conformer | The C=N and N-H bonds are oriented in the same direction around the N-N bond. | May exist in equilibrium with the anti conformer in solution. |

Cyclization Reactions for Novel Heterocyclic Systems Incorporating the Benzohydrazide Moiety

The versatile reactivity of the hydrazide functional group in this compound makes it an excellent precursor for the synthesis of a variety of heterocyclic compounds. These cyclization reactions typically involve the reaction of the hydrazide with bifunctional reagents, leading to the formation of stable five- and six-membered rings.

1,3,4-Oxadiazoles are a class of five-membered heterocyclic compounds that can be readily synthesized from this compound. A common method involves the cyclodehydration of an intermediate N,N'-diacylhydrazine. This can be achieved by reacting the benzohydrazide with a carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or by reacting it with an acid chloride or anhydride followed by cyclization. An alternative one-pot synthesis involves the reaction of the hydrazide with carbon disulfide in the presence of a base, followed by oxidative cyclization to yield a 1,3,4-oxadiazole-2-thione, which can be further functionalized.

The synthesis of pyrazole-hydrazone hybrids leverages the reactivity of both the hydrazone and a suitable pyrazole (B372694) precursor. Typically, this compound is first converted into a hydrazone by condensation with an appropriate aldehyde or ketone. The resulting hydrazone can then be reacted with a 1,3-dicarbonyl compound or its equivalent in a cyclocondensation reaction to form the pyrazole ring. The final structure is a hybrid molecule where the pyrazole ring is linked to the 3,5-difluoro-4-methoxyphenyl moiety through the hydrazone linkage.

Similar to pyrazole hybrids, triazole-hydrazone systems can also be constructed. One common approach involves the reaction of this compound with an isothiocyanate to form a thiosemicarbazide. This intermediate can then undergo cyclization in the presence of a base to form a 1,2,4-triazole-3-thione. The remaining hydrazide nitrogen can then be condensed with an aldehyde or ketone to introduce the hydrazone functionality, resulting in a triazole-hydrazone hybrid system.

Optimization of Synthetic Pathways and Process Efficiency for Academic Production

For academic-scale production, the optimization of synthetic pathways for this compound and its derivatives focuses on several key factors: availability of starting materials, reaction yields, ease of purification, and atom economy. The synthesis of the parent hydrazide typically begins with the corresponding methyl 3,5-difluoro-4-methoxybenzoate. This ester is then reacted with hydrazine hydrate, often under reflux conditions, to afford the desired benzohydrazide in good yield.

| Parameter | Optimization Strategy |

| Starting Material | Utilization of commercially available and cost-effective 3,5-difluoro-4-methoxybenzoic acid or its methyl ester. |

| Reaction Conditions | For hydrazide formation, optimizing the reaction time and temperature of the ester with hydrazine hydrate to maximize yield and minimize side reactions. For subsequent derivatizations, exploring microwave-assisted synthesis to reduce reaction times. |

| Purification | Developing efficient recrystallization protocols to obtain high-purity products, minimizing the need for chromatographic purification. |

| Atom Economy | Favoring cyclocondensation reactions over multi-step syntheses that involve protecting groups to improve overall efficiency. |

Further optimization for the synthesis of its derivatives, such as the hydrazones and heterocyclic systems, involves the careful selection of solvents and catalysts to improve reaction rates and yields. For instance, the use of catalytic amounts of acid (e.g., acetic acid) can significantly accelerate the formation of hydrazones. The development of one-pot, multi-component reactions is also a key strategy to enhance process efficiency by reducing the number of synthetic steps and purification procedures.

Advanced Spectroscopic and Crystallographic Elucidation of 3,5 Difluoro 4 Methoxybenzohydrazide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. Through a combination of one-dimensional and two-dimensional experiments, a complete structural assignment can be achieved.

The ¹H NMR spectrum provides detailed information about the chemical environment of protons in the molecule. For 3,5-Difluoro-4-methoxybenzohydrazide, the spectrum can be divided into the aromatic and aliphatic/hydrazide regions.

Aromatic Protons: The two protons on the benzene (B151609) ring (H-2 and H-6) are chemically equivalent due to the molecule's symmetry. They are expected to appear as a triplet or a doublet of doublets in the range of δ 7.0-8.0 ppm. The multiplicity arises from coupling to the two adjacent fluorine atoms.

Methoxy (B1213986) Protons: The three protons of the methoxy group (-OCH₃) are equivalent and shielded. They typically produce a sharp singlet at approximately δ 3.7-3.8 ppm. derpharmachemica.commdpi.com

Hydrazide Protons: The hydrazide moiety (-CONHNH₂) contains two distinct types of protons. The single N-H proton often appears as a broad singlet at a downfield chemical shift, typically between δ 8.4 and 11.9 ppm, due to its acidic nature and involvement in hydrogen bonding. derpharmachemica.comderpharmachemica.com The two protons of the terminal -NH₂ group also give rise to a signal, which can be a broad singlet.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic H (H-2, H-6) | 7.0 - 8.0 | t or dd |

| Methoxy H (-OCH₃) | ~3.8 | s |

| Amide H (-CONH-) | 8.4 - 11.9 | br s |

| Amine H (-NH₂) | Variable | br s |

s = singlet, t = triplet, dd = doublet of doublets, br s = broad singlet

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides insight into their chemical environment, confirming the carbon skeleton of the molecule.

Aromatic Carbons: The benzene ring will show four distinct signals. The carbons directly bonded to fluorine (C-3 and C-5) will exhibit a large coupling constant (¹JCF) and appear as a doublet. The carbon attached to the methoxy group (C-4) and the carbon bearing the hydrazide group (C-1) will also show coupling to the fluorine atoms, but with smaller coupling constants (²JCF, ³JCF). The carbons ortho to the carbonyl group (C-2 and C-6) are equivalent. Aromatic carbons typically resonate in the δ 100-160 ppm range. derpharmachemica.comnih.gov

Carbonyl Carbon: The carbon of the carbonyl group (C=O) in benzohydrazide (B10538) derivatives is deshielded and typically appears in the region of δ 161-163 ppm. derpharmachemica.comderpharmachemica.com

Methoxy Carbon: The carbon of the methoxy group (-OCH₃) is highly shielded and resonates upfield, generally around δ 55-60 ppm. derpharmachemica.com

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected C-F Coupling |

|---|---|---|

| Carbonyl C (C=O) | 161 - 163 | No |

| Aromatic C (C-1) | ~125 - 135 | Yes (³JCF) |

| Aromatic C (C-2, C-6) | ~110 - 120 | Yes (³JCF) |

| Aromatic C (C-3, C-5) | ~150 - 160 | Yes (¹JCF) |

| Aromatic C (C-4) | ~140 - 150 | Yes (²JCF) |

¹⁹F NMR is a highly sensitive technique for characterizing organofluorine compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion. wikipedia.org

For this compound, the two fluorine atoms are chemically equivalent. Therefore, they are expected to produce a single signal in the ¹⁹F NMR spectrum. The chemical shift for fluorine atoms on an aromatic ring typically falls within the range of -100 to -170 ppm (relative to CFCl₃). ucsb.edu This signal would be split into a triplet due to coupling with the two neighboring ortho protons (H-2 and H-6). wikipedia.org

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic F (F-3, F-5) | -100 to -170 | t |

t = triplet

Two-dimensional NMR techniques are crucial for complex structural assignments. Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly valuable as it identifies correlations between nuclei that are close in space, rather than connected through bonds. libretexts.org

For benzohydrazide derivatives, NOESY can be used to determine the conformation around the amide C-N bond. researchgate.net A spatial correlation (a cross-peak in the NOESY spectrum) between the N-H proton and the aromatic protons (H-2/H-6) would provide evidence for a specific rotational isomer being preferred in solution. This information is critical for understanding the molecule's three-dimensional shape and potential intermolecular interactions. libretexts.orgresearchgate.net

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would display several characteristic absorption bands. derpharmachemica.com

N-H Stretching: The N-H bonds of the hydrazide group give rise to distinct peaks. The -NH₂ group typically shows two bands (symmetric and asymmetric stretching) in the 3200-3400 cm⁻¹ region. The -CONH- group also shows a stretching vibration in this area. researchgate.netresearchgate.net

C-H Stretching: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group appears just below 3000 cm⁻¹. researchgate.net

C=O Stretching (Amide I): A strong, sharp absorption band corresponding to the carbonyl group stretch is a prominent feature of hydrazides, typically found in the range of 1630-1670 cm⁻¹. derpharmachemica.comresearchgate.net

N-H Bending (Amide II): The bending vibration of the N-H bond coupled with C-N stretching appears around 1511-1598 cm⁻¹. derpharmachemica.com

C-O and C-F Stretching: The stretching vibrations for the aryl-ether C-O bond and the aromatic C-F bonds would also be present, typically in the 1000-1300 cm⁻¹ region of the spectrum.

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (-NH₂) | Asymmetric & Symmetric Stretch | 3200 - 3400 |

| Amide (-NH-) | Stretch | 3100 - 3300 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H (-OCH₃) | Stretch | 2850 - 2960 |

| Carbonyl (C=O) | Stretch (Amide I) | 1630 - 1670 |

| Amide (N-H) | Bend (Amide II) | 1511 - 1598 |

| Aryl-O-CH₃ | Stretch | 1200 - 1275 |

Mass Spectrometry for Molecular Weight Verification and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. libretexts.org For this compound (C₈H₈F₂N₂O₂), the calculated molecular weight is approximately 202.06 g/mol . The mass spectrum would show a molecular ion peak (M⁺·) at m/z 202.

The fragmentation of the molecular ion provides a fingerprint that helps confirm the structure. A plausible fragmentation pathway would involve initial cleavages at the weakest bonds, particularly within the hydrazide group. libretexts.orgwikipedia.org

Key fragmentation steps could include:

Formation of the acylium ion: Cleavage of the N-N bond or loss of the ·NHNH₂ radical to form the stable 3,5-difluoro-4-methoxybenzoyl cation.

Loss of Carbon Monoxide: The acylium ion can subsequently lose a molecule of carbon monoxide (CO) to yield the 3,5-difluoro-4-methoxyphenyl cation.

Other Fragmentations: Other possible fragmentations include the loss of a methoxy radical (·OCH₃) or a methyl radical (·CH₃) from the molecular ion or subsequent fragments. miamioh.edu

Table 5: Plausible Mass Spectrometry Fragments for this compound

| Fragment Ion Structure | m/z Value | Neutral Loss |

|---|---|---|

| [C₈H₈F₂N₂O₂]⁺· (Molecular Ion) | 202 | - |

| [C₈H₅F₂O₂]⁺ (Acylium Ion) | 171 | ·NHNH₂ |

| [C₇H₅F₂O]⁺ | 143 | CO |

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

The crystal system and space group are fundamental properties of a crystalline solid, describing the symmetry of the unit cell and the arrangement of molecules within it. For benzohydrazide derivatives, common crystal systems include monoclinic and orthorhombic. For instance, the related compound N′-(3,5-difluoro-2-hydroxybenzylidene)-4-methylbenzohydrazide has been studied, though its specific crystal system is not detailed in the available abstracts. Without experimental data for this compound, its crystal system and space group remain undetermined.

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this surface, researchers can identify and analyze different types of contacts, such as hydrogen bonds and van der Waals forces, which govern the crystal packing. The corresponding 2D fingerprint plots provide a quantitative summary of these interactions. This analysis would be crucial in understanding how molecules of this compound interact with each other in the solid state, but such an analysis has not been reported.

Benzohydrazides can potentially exist in different tautomeric forms (e.g., keto-enol or amide-imidol tautomerism) and can adopt various conformations due to the flexibility of the hydrazide linkage. Single crystal X-ray diffraction would definitively establish the predominant tautomeric form and the specific conformation of this compound in the crystalline state. This information is vital for understanding its chemical reactivity and biological activity. Currently, there is no published research detailing these aspects for this specific molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure. The absorption maxima (λmax) correspond to electronic transitions between molecular orbitals. The presence of the aromatic ring and the carbonyl group in this compound suggests that it would exhibit characteristic π → π* and n → π* transitions. The precise wavelengths and intensities of these absorptions are dependent on the extent of conjugation and the influence of the substituent groups. While theoretical calculations could predict the UV-Vis spectrum, no experimental spectrum for this compound has been found in the literature.

Computational Chemistry and Theoretical Investigations of 3,5 Difluoro 4 Methoxybenzohydrazide and Its Analogues

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijcrt.org By quantifying molecular descriptors, which represent various physicochemical properties of the molecules, QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding drug design and optimization. ijcrt.org

In the context of 3,5-Difluoro-4-methoxybenzohydrazide and its analogues, a QSAR study would involve the generation of a dataset of structurally related compounds with experimentally determined biological activities (e.g., antimicrobial, anticancer). derpharmachemica.comnih.gov For each compound, a range of molecular descriptors would be calculated, including:

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial charges, and HOMO/LUMO energies. The presence of two fluorine atoms and a methoxy (B1213986) group in this compound significantly influences its electronic properties.

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and specific conformational parameters.

Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, which is crucial for its transport and interaction with biological membranes. The logarithm of the partition coefficient (logP) is a commonly used hydrophobic descriptor.

Topological Descriptors: These are numerical values that describe the connectivity of atoms in a molecule, such as the Wiener index and molecular connectivity indices. nih.gov

Once the descriptors are calculated, a statistical method, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, is employed to build a QSAR model that correlates the descriptors with the biological activity. The predictive power of the model is then validated using internal and external validation techniques.

A hypothetical QSAR study on a series of this compound analogues might yield a model that highlights the importance of specific structural features for a particular biological activity. For instance, the model could indicate that increasing the electron-withdrawing nature of substituents on the benzohydrazide (B10538) core enhances the activity, while bulky substituents are detrimental.

Hypothetical QSAR Data for this compound Analogues

| Compound | LogP | Dipole Moment (Debye) | Molecular Weight ( g/mol ) | Predicted Activity (IC50, µM) |

| This compound | 1.85 | 3.2 | 202.15 | 15.2 |

| Analogue 1 (R=CH3) | 2.15 | 3.5 | 216.18 | 12.8 |

| Analogue 2 (R=Cl) | 2.55 | 2.9 | 236.60 | 9.5 |

| Analogue 3 (R=NO2) | 1.90 | 4.8 | 247.15 | 5.1 |

This interactive table illustrates how different physicochemical properties can be correlated with predicted biological activity in a QSAR study.

Electronic-Topological Method (ETM) for Pharmacophore Identification

The Electronic-Topological Method (ETM) is a computational approach used to identify the pharmacophore of a series of biologically active compounds. A pharmacophore represents the essential three-dimensional arrangement of functional groups and steric features that are necessary for a molecule to interact with a specific biological target and elicit a biological response.

The ETM approach involves the following steps:

Conformational Analysis: The first step is to determine the possible low-energy conformations of each active molecule in the dataset.

Superimposition: The conformations of the active molecules are then superimposed in 3D space to identify common structural features and their spatial relationships.

Pharmacophore Hypothesis Generation: Based on the superimposed structures, a pharmacophore hypothesis is generated. This hypothesis defines the types of pharmacophoric features (e.g., hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, aromatic rings) and their relative positions.

Validation: The generated pharmacophore model is then validated by its ability to distinguish between active and inactive compounds.

A hypothetical pharmacophore model for a series of antimicrobial this compound analogues might consist of:

One hydrogen bond donor center.

Two hydrogen bond acceptor centers.

One aromatic ring feature.

Specific distance constraints between these features.

Hypothetical Pharmacophoric Features of this compound

| Feature | Description |

| Aromatic Ring | The difluoro-methoxyphenyl ring. |

| Hydrogen Bond Donor | The terminal -NH2 group of the hydrazide. |

| Hydrogen Bond Acceptor 1 | The carbonyl oxygen of the hydrazide. |

| Hydrogen Bond Acceptor 2 | The methoxy oxygen. |

This interactive table outlines the potential pharmacophoric features of the parent compound, which would be further refined and validated in an ETM study of its active analogues.

By combining the insights from QSAR and ETM studies, researchers can gain a comprehensive understanding of the structure-activity relationships of this compound and its analogues, paving the way for the rational design of more potent and selective therapeutic agents.

In Vitro Biological Activity and Mechanistic Insights of 3,5 Difluoro 4 Methoxybenzohydrazide Analogues

Antimicrobial Research Focus

Research into 3,5-difluoro-4-methoxybenzohydrazide analogues has primarily centered on their potential as antimicrobial agents. Scientists have systematically evaluated their efficacy against a range of clinically relevant bacteria and fungi, explored the relationship between their chemical structure and biological activity, and investigated their mechanisms of action.

Evaluation of Antibacterial Potency against Gram-Positive Bacteria (Staphylococcus aureus, Bacillus subtilis)

Analogues of this compound have demonstrated notable antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. For instance, certain (E)-N'-benzylidene-substituted benzohydrazide (B10538) derivatives have shown good antibacterial sensitivity. Specifically, compounds with 4-hydroxy, 3,4,5-trimethoxy, and 4-methylsulfonyl substituents on the benzylidene ring exhibited significant zones of inhibition against both S. aureus and B. subtilis. researchgate.net

Further studies on hydrazone derivatives have identified compounds with potent activity against these Gram-positive organisms. For example, a bischloro-substituted hydrazone showed a minimum inhibitory concentration (MIC) value as low as 0.78 μg/mL against S. aureus and B. subtilis. nih.gov Similarly, a 4-trifluoromethyl phenyl derivative of a hydrazone displayed potent activity against Gram-positive bacteria with a MIC value of 0.78 μg/mL. nih.gov The antibacterial response of fluorobenzoylthiosemicarbazides, another class of related compounds, was highly dependent on the substitution pattern at the N4 aryl position, with trifluoromethyl derivatives showing optimal activity against S. aureus with MICs ranging from 7.82 to 31.25 μg/mL. nih.gov

| Compound/Analogue Class | Bacterial Strain | Activity (MIC in μg/mL) |

|---|---|---|

| Bischloro-substituted hydrazone | Staphylococcus aureus | 0.78 |

| Bischloro-substituted hydrazone | Bacillus subtilis | 0.78 |

| 4-Trifluoromethyl phenyl hydrazone | Gram-positive bacteria | 0.78 |

| Fluorobenzoylthiosemicarbazides (trifluoromethyl derivatives) | Staphylococcus aureus | 7.82 - 31.25 |

Assessment of Antibacterial Potency against Gram-Negative Bacteria (Escherichia coli, Pseudomonas aeruginosa)

The efficacy of this compound analogues against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa has also been a subject of investigation. While some derivatives have shown activity, it is generally less potent compared to their activity against Gram-positive bacteria. For example, certain (E)-N'-benzylidene-substituted benzohydrazides displayed zones of inhibition between 5-13 mm against E. coli and P. aeruginosa. researchgate.net

In a study of phenazone-based molecules, which share structural similarities, some compounds exhibited promising activity against E. coli, with MIC values as low as 15.62 µg/mL. mdpi.com The same study found that the MICs of these compounds against E. coli and P. aeruginosa ranged from 31.25 to 500 µg/mL. mdpi.com Another series of N'-(3,5-difluoro-2-hydroxybenzylidene)-4-methylbenzohydrazide and its vanadium complex showed moderate activity against E. coli. researchgate.net

| Compound/Analogue Class | Bacterial Strain | Activity (MIC in μg/mL) |

|---|---|---|

| Phenazone-based molecules | Escherichia coli | 15.62 |

| Phenazone-based molecules | Pseudomonas aeruginosa | 31.25 - 500 |

Investigation of Antitubercular Activity against Mycobacterium tuberculosis Strains (e.g., H37Rv)

Hydrazide-containing compounds have historically played a crucial role in the treatment of tuberculosis, with isoniazid (B1672263) being a prime example. Consequently, novel benzohydrazide analogues are frequently screened for their antitubercular potential. Research has shown that certain hydrazide derivatives possess good activity against Mycobacterium tuberculosis, with MIC values in the range of 0.4 to 11.4 µg/mL. semanticscholar.org One study identified a benzimidazolium salt that exhibited antituberculosis activity against the H37Rv strain with a MIC value of 2 μg/ml. nih.gov The development of new agents against tuberculosis is critical due to the rise of multidrug-resistant strains. nih.gov

Antifungal Efficacy against Pathogenic Fungi (Candida albicans, Candida krusei, Aspergillus niger)

In addition to antibacterial properties, analogues of this compound have been evaluated for their antifungal activity. Studies have shown that some hydrazone derivatives and their metal complexes possess activity against pathogenic fungi like Candida albicans and Aspergillus niger. researchgate.net For instance, a novel synthetic tripeptide showed significant antifungal activity against Candida krusei, with a minimum inhibitory concentration of 171.25 μg/ml. nih.gov Another study on antituberculosis agents found that a particular compound also showed good antifungal activity against A. niger with a MIC of 62.50 μM. medchemexpress.com The search for new antifungal agents is driven by the increasing incidence of fungal infections and the emergence of drug-resistant strains. researchgate.net

| Compound/Analogue Class | Fungal Strain | Activity (MIC) |

|---|---|---|

| Synthetic tripeptide FAR | Candida krusei | 171.25 μg/mL |

| Antituberculosis agent-8 | Aspergillus niger | 62.50 μM |

Structure-Activity Relationship (SAR) Studies Correlating Substituents with Antimicrobial Profiles

Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of this compound analogues. These studies have revealed that the nature and position of substituents on the aromatic rings significantly influence the biological activity. For example, in a series of fluorobenzoylthiosemicarbazides, the antibacterial activity was highly dependent on the substitution pattern at the N4 aryl position, with trifluoromethyl derivatives showing the most potent effects. nih.gov

In another study on pyrazole (B372694) derivatives, it was found that a 4-trifluoromethyl phenyl derivative exhibited the most potent activity against Gram-positive bacteria. nih.gov The presence of bromo groups on the hydrazone ligands has also been suggested to increase their antibacterial activity. researchgate.net These SAR insights are invaluable for the rational design of new and more effective antimicrobial agents based on the benzohydrazide scaffold.

Mechanistic Exploration of Antimicrobial Action, including Quorum Sensing Inhibition

Understanding the mechanism of action is a critical aspect of developing new antimicrobial drugs. For benzohydrazide analogues, several mechanisms have been proposed and investigated. Some studies suggest that these compounds may exert their antibacterial effects by targeting the cell membrane. nih.gov The incorporation of certain chemical moieties, such as 1,2,3,5-tetrazine (B1252110) derivatives into a benzothiazole (B30560) structure, can potentially disrupt bacterial biofilms and interfere with quorum sensing mechanisms. nih.gov

Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate gene expression, and its inhibition is a promising strategy to combat bacterial infections. nih.gov Certain xanthene sulfonamide derivatives have shown promising results in quorum sensing inhibition. mdpi.com While the precise mechanism of action for this compound and its direct analogues is still under investigation, the broader class of hydrazide derivatives appears to have multiple potential cellular targets.

Enzyme Inhibition and Modulatory Activities

β-Secretase (BACE-1) Inhibition Investigations Relevant to Neurodegenerative Pathways

β-site amyloid precursor protein cleaving enzyme 1 (BACE-1) is a primary therapeutic target in the research of neurodegenerative conditions, particularly Alzheimer's disease. globalhealthmedicine.comnih.gov As an aspartic protease, BACE-1 initiates the amyloidogenic pathway by cleaving the amyloid precursor protein (APP), which leads to the production and subsequent aggregation of amyloid-β (Aβ) peptides in the brain. nih.gov The formation of these Aβ plaques is considered a central event in the pathology of Alzheimer's disease. nih.gov

The inhibition of BACE-1 is a key strategy to reduce Aβ production and is thought to be a potential disease-modifying treatment. nih.govrsc.org Consequently, significant research has been dedicated to the discovery and development of small-molecule BACE-1 inhibitors. rsc.org These efforts have led to the identification of various structural classes of inhibitors, including peptidomimetic and non-peptidic compounds. rsc.orgsci-hub.se While numerous compounds have been advanced into clinical trials, challenges related to efficacy, blood-brain barrier penetration, and selectivity over other proteases like BACE2 and Cathepsin D have been encountered. sci-hub.senih.gov

Currently, there is a lack of specific published literature detailing the investigation of this compound or its direct analogues as inhibitors of BACE-1. The field of BACE-1 inhibitor design is extensive, focusing on molecules that can effectively fit into the enzyme's active site, which features key disulfide bonds crucial for its stability and activity. nih.gov Future research would be required to determine if the benzohydrazide scaffold, particularly with the specific substitution pattern of this compound, possesses any inhibitory activity against this critical enzyme.

Functional Modeling of Vanadium-Dependent Haloperoxidases

Vanadium-dependent haloperoxidases (VHPOs) are a class of enzymes that catalyze the oxidation of halides (Cl⁻, Br⁻, I⁻) by hydrogen peroxide, playing a role in the biosynthesis of halogenated natural products. nih.govnih.gov These enzymes are found in various organisms, including marine algae, fungi, and bacteria. nih.govrcsb.org The vanadium center in the enzyme's active site is proposed to act as a Lewis acid to activate hydrogen peroxide. udel.edu

While various ligands have been successfully employed to create functional VHPO models, there is no specific mention in the available scientific literature of this compound being used for this purpose. The design of such models typically involves chelating ligands that can stabilize the vanadium center in its +5 oxidation state and facilitate the coordination of peroxide.

In Vitro Antioxidant Capacity Assessments

Benzohydrazide derivatives are a class of compounds recognized for a wide range of biological activities, including antioxidant potential. derpharmachemica.compensoft.net Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous disease states, making the development of novel antioxidants a significant area of research. up.ac.za

Radical Scavenging Assays (e.g., DPPH Method)

A common and reliable method for evaluating the in vitro antioxidant capacity of chemical compounds is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. mdpi.comresearchgate.net This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, causing a color change from purple to yellow, which is measured spectrophotometrically. mdpi.comnih.gov The decrease in absorbance at approximately 517 nm is proportional to the radical scavenging activity of the compound. nih.gov

Below is a table summarizing the DPPH radical scavenging activity for several representative benzohydrazide derivatives reported in the literature.

| Compound Name | Assay Concentration | % DPPH Radical Scavenging | Reference Compound |

| (E)-4-methoxy-N'-(3,4,5-trimethoxybenzylidene)benzohydrazide | Not Specified | High Activity | Ascorbic Acid |

| (E)-N'-(2-hydroxy-4-methoxybenzylidene)-4-methoxybenzohydrazide | Not Specified | High Activity | Ascorbic Acid |

| 2-(Benzamido) benzohydrazide derivative 04 | 50 µM | 95.06% | Not Specified |

| 2-(Benzamido) benzohydrazide derivative 10 | 50 µM | 82.55% | Not Specified |

| 4-hydroxybenzhydrazide-hydrazone derivative ohbh4 (from 3-fluorobenzaldehyde) | 1 mg/ml | ~45% | Trolox |

This table is for illustrative purposes to show the range of activities for the benzohydrazide class of compounds based on available literature.

Mechanistic Understanding of Antioxidant Action

The antioxidant mechanism of benzohydrazide derivatives is primarily attributed to their ability to act as hydrogen donors. The hydrazide moiety (-CONHNH₂) contains N-H bonds, and the protons from these groups can be donated to neutralize free radicals. pensoft.net

Furthermore, the substituents on the phenyl ring play a critical role in modulating this activity. The this compound structure contains:

A Methoxy (B1213986) Group (-OCH₃): This is an electron-donating group which can increase the electron density on the aromatic ring, potentially stabilizing the resulting radical formed after hydrogen donation and thereby enhancing antioxidant activity. derpharmachemica.com

Fluorine Atoms (-F): Fluorine is a highly electronegative, electron-withdrawing atom. Its effect on antioxidant activity can be complex, influencing the molecule's electronic properties and bond-dissociation energies.

Based on a comprehensive search of available scientific literature, there is currently insufficient specific data on the chemical compound This compound to generate a thorough and scientifically accurate article that adheres to the detailed outline provided.

The instructions require focusing solely on "this compound" and its derivatives within the precise subsections of coordination chemistry, catalytic applications, and advanced materials science. However, published research detailing the synthesis of its specific metal complexes with Vanadium(V), Zinc(II), Copper(II), Nickel(II), or Molybdenum(VI), its behavior in Metal-Organic Frameworks, its use in catalytic epoxidation, or its application in photoalignment for liquid crystal displays could not be located.

To provide an article that is both scientifically accurate and strictly compliant with the provided outline, specific research findings on this exact compound are necessary. Without such dedicated literature, generating the requested content would not be possible.

Coordination Chemistry and Advanced Material Science Applications of 3,5 Difluoro 4 Methoxybenzohydrazide Derivatives

Applications in Advanced Materials Science

Development of Materials for Nonlinear Optics and Optical Storage Devices

The quest for advanced materials with significant nonlinear optical (NLO) properties is driven by their potential applications in a range of cutting-edge technologies, including optical data storage, optical computing, and optical switching. uobasrah.edu.iq Organic compounds, particularly those with donor-acceptor intramolecular charge transfer characteristics, have emerged as promising candidates for NLO applications. acs.orgresearchgate.net While direct experimental data on the NLO properties of 3,5-Difluoro-4-methoxybenzohydrazide and its derivatives are not extensively available in the current body of scientific literature, an analysis of structurally related compounds and theoretical principles allows for a projection of their potential in this domain.

The inherent molecular structure of this compound suggests a foundation for the development of NLO materials. The presence of electron-donating (methoxy group) and electron-withdrawing (difluoro substitutions) moieties on the benzene (B151609) ring can facilitate intramolecular charge transfer, a key mechanism for generating NLO responses. researchgate.netbohrium.com The hydrazide functional group provides a versatile platform for the synthesis of Schiff bases and the coordination of metal complexes, both of which are classes of materials known to exhibit significant NLO activity. nih.govingentaconnect.com

Research into other fluorinated benzohydrazide (B10538) derivatives has shown that the introduction of fluorine atoms can enhance electro-optical properties, which is a promising indicator for related compounds. researchgate.netmdpi.com Theoretical studies, often employing Density Functional Theory (DFT), have been instrumental in predicting the NLO properties of such molecules by calculating parameters like dipole moment, polarizability, and hyperpolarizability. researchgate.netrsc.org These computational approaches can provide valuable insights into how the specific arrangement of functional groups in this compound derivatives could be optimized to maximize their NLO response.

The Z-scan technique is a widely used experimental method to determine third-order NLO properties, including the nonlinear absorption coefficient (β) and the nonlinear refractive index (n₂). uobasrah.edu.iqnih.gov Studies on various Schiff base dimers and metal complexes have successfully employed this technique to quantify their NLO response, demonstrating their potential for applications in optical limiting and other photonic devices. uobasrah.edu.iqingentaconnect.com For instance, certain ferrocenyl Schiff base complexes have shown promising third-order NLO susceptibility (χ⁽³⁾). ingentaconnect.com

While specific data for this compound is pending future research, the table below presents a generalized overview of NLO parameters and the compounds for which they have been studied, illustrating the potential of related molecular architectures.

| Compound Class | NLO Property Investigated | Technique | Potential Application |

| Schiff Base Dimers | Third-order nonlinear absorption (β) and refractive index (n₂) | Z-scan | Optical Limiting |

| Ferrocenyl Schiff Base Metal Complexes | Third-order NLO susceptibility (χ⁽³⁾) | Z-scan | NLO Devices |

| Fluorinated N-Acylhydrazide Derivatives | Linear and non-linear optical properties | Theoretical (Supermolecule approach) | Third-order NLO applications |

| Substituted Benzohydrazide Derivatives | First-order hyperpolarizability (β) | Theoretical (DFT) | NLO activity enhancement |

In the context of optical storage, materials with strong NLO properties are desirable for developing high-density, high-speed data storage devices. The principle often relies on the ability of a material to alter its optical properties (e.g., refractive index or absorption) in response to intense laser light, allowing for the writing and reading of data. The same structural features that give rise to NLO effects, such as intramolecular charge transfer and the presence of π-conjugated systems in Schiff base derivatives of this compound, are pertinent to their potential application in optical data storage. uobasrah.edu.iqacs.org Further experimental investigation into the synthesis and characterization of novel derivatives of this compound is warranted to fully explore and quantify their potential in the development of advanced materials for nonlinear optics and optical storage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.